(2E)-2-(4-methylbenzenesulfonyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile
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Overview
Description
(2E)-2-(4-methylbenzenesulfonyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a sulfonyl group, a piperidine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-methylbenzenesulfonyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine derivative: This involves the reaction of piperidine with a suitable electrophile to introduce the piperidin-1-yl group.
Introduction of the sulfonyl group: This step involves the sulfonylation of the aromatic ring using a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions.
Formation of the enenitrile moiety:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-methylbenzenesulfonyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
(2E)-2-(4-methylbenzenesulfonyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-(4-methylbenzenesulfonyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar aromatic properties.
2,2’-Bipyridyl: A symmetrical bipyridine commonly used as a neutral ligand for chelating with metal ions.
Uniqueness
What sets (2E)-2-(4-methylbenzenesulfonyl)-3-[4-(piperidin-1-yl)phenyl]prop-2-enenitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the sulfonyl group, piperidine ring, and nitrile group in a single molecule allows for a wide range of chemical modifications and applications that are not possible with simpler compounds.
Properties
IUPAC Name |
(E)-2-(4-methylphenyl)sulfonyl-3-(4-piperidin-1-ylphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-17-5-11-20(12-6-17)26(24,25)21(16-22)15-18-7-9-19(10-8-18)23-13-3-2-4-14-23/h5-12,15H,2-4,13-14H2,1H3/b21-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOHIAFSGKZAHD-RCCKNPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)N3CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)N3CCCCC3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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